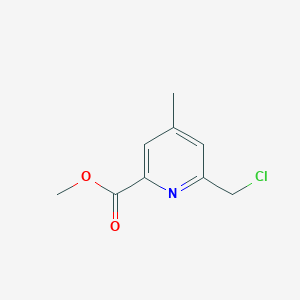
Methyl 6-(chloromethyl)-4-methylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(chloromethyl)-4-methylpicolinate is an organic compound belonging to the pyridine family. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 6-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-4-methylpicolinate typically involves the chloromethylation of 4-methylpyridine-2-carboxylate. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions: Methyl 6-(chloromethyl)-4-methylpicolinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-(Chloromethyl)-4-carboxypyridine-2-carboxylate.
Reduction: 6-(Chloromethyl)-4-methylpyridine-2-methanol.
科学研究应用
Methyl 6-(chloromethyl)-4-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Methyl 6-(chloromethyl)-4-methylpicolinate involves its ability to act as an electrophile due to the presence of the chloromethyl group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Methyl 6-(chloromethyl)-4-methylpicolinate can be compared with similar compounds such as:
Chloromethyl methyl ether (CMME): Used for chloromethylation reactions but is more toxic and hazardous.
4-Methylpyridine-2-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Chloromethylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
属性
IUPAC Name |
methyl 6-(chloromethyl)-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-7(5-10)11-8(4-6)9(12)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQAMDGRQFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
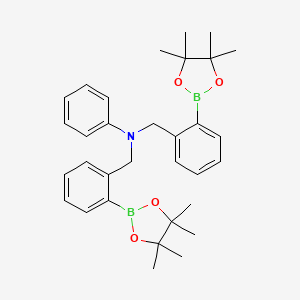
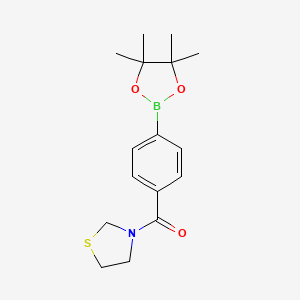
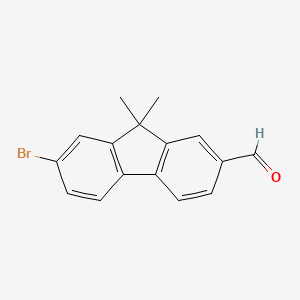
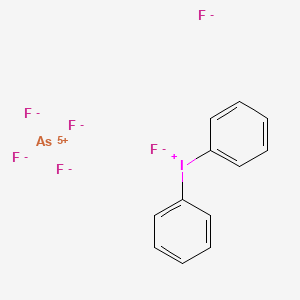
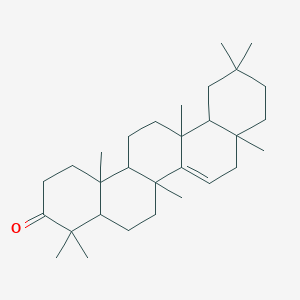
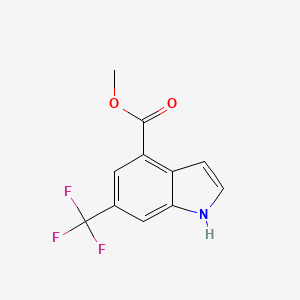
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B8216595.png)
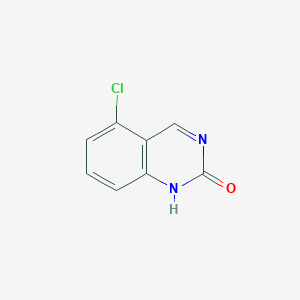
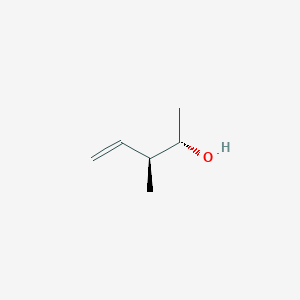
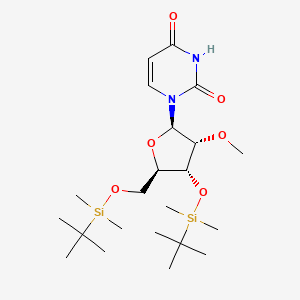
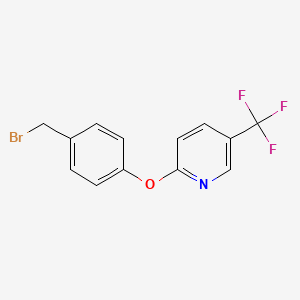
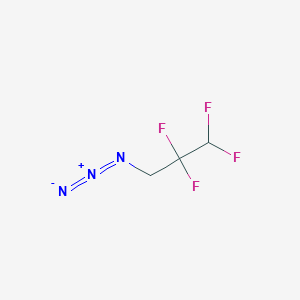
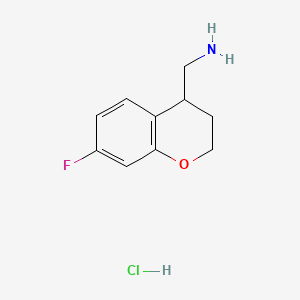
![Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride](/img/structure/B8216650.png)
